(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-3-methyl-5-oxopentanoic acid

Catalog No.
S13461774
CAS No.
M.F
C25H29NO6
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)ami...

Product Name

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-3-methyl-5-oxopentanoic acid

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C25H29NO6/c1-15(13-21(27)32-25(2,3)4)22(23(28)29)26-24(30)31-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,28,29)/t15-,22+/m1/s1

InChI Key

HYWKADVVVLDYEH-QRQCRPRQSA-N

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C[C@H](CC(=O)OC(C)(C)C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The compound (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-3-methyl-5-oxopentanoic acid is a synthetic organic molecule with the molecular formula C24H29NO6C_{24}H_{29}NO_6 and a molecular weight of approximately 425.47 g/mol. This compound features a complex structure characterized by a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protective group, along with a tert-butoxy group that enhances its solubility and stability. Its systematic IUPAC name reflects its stereochemistry and functional groups, indicating its potential utility in biochemical applications.

Typical of amino acids and derivatives, including:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, making it useful in synthesizing peptides.
  • Hydrolysis: The ester groups may undergo hydrolysis under acidic or basic conditions, releasing the corresponding alcohols and acids.
  • Nucleophilic Substitution: The tert-butoxy group can be substituted under specific conditions, allowing for modifications of the molecule.

The biological activity of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-3-methyl-5-oxopentanoic acid is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures have been investigated for their potential as:

  • Antimicrobial Agents: Some derivatives exhibit activity against bacteria and fungi.
  • Anticancer Properties: Certain compounds within this class have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibitors: They may act as inhibitors in various enzymatic pathways, contributing to their therapeutic potential.

The synthesis of this compound typically involves several steps:

  • Protection of Functional Groups: The amino group is protected using the fluorenylmethoxycarbonyl group to prevent unwanted reactions during synthesis.
  • Formation of the Core Structure: The tert-butoxy and oxopentanoic acid functionalities are introduced through carefully controlled reactions involving coupling agents.
  • Deprotection: Once the desired structure is achieved, the protective groups are removed to yield the final product.

Typical reagents used include coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

This compound has several notable applications:

  • Peptide Synthesis: It serves as an important intermediate in the synthesis of peptides for research and therapeutic purposes.
  • Drug Development: Its unique structure allows it to be explored for developing new drugs targeting specific biological pathways.
  • Biochemical Research: Used in studies investigating protein interactions and enzyme mechanisms due to its ability to modify peptide sequences.

Interaction studies involving this compound typically focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its potential efficacy as a drug.
  • In vitro Assays: These assays help evaluate the biological activity and mechanism of action by observing interactions with cellular components.
  • Molecular Docking Studies: Computational methods can predict how this compound interacts at the molecular level with enzymes or receptors, aiding drug design efforts.

Several compounds share structural similarities with (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-3-methyl-5-oxopentanoic acid, which allows for comparative analysis:

Compound NameCAS NumberSimilarityNotable Features
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid117106-20-40.95Contains methyl substitution
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid104091-08-90.93Different stereochemistry
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid122996-47-80.93Pyrrolidine core structure

These compounds differ primarily in their functional groups and stereochemistry, which can significantly influence their biological activities and applications.

The systematic IUPAC name (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-3-methyl-5-oxopentanoic acid provides a complete structural description of the compound. The name follows hierarchical substitution rules:

  • Parent chain identification: A pentanoic acid backbone (five-carbon chain with a carboxylic acid group at position 5).
  • Substituent prioritization:
    • At position 2: An amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group.
    • At position 5: An oxo group (keto functionality) and a tert-butoxy ether.
    • At position 3: A methyl branch.
  • Stereochemical descriptors:
    • (2S): The configuration at carbon 2 follows the Cahn-Ingold-Prelog (CIP) priority rules, with substituents ordered as Fmoc-protected amino > carboxylic acid > methyl > hydrogen.
    • (3R): At carbon 3, the priority order is methyl > carboxylic acid chain > tert-butoxy group > hydrogen, yielding an R configuration.

The stereochemistry ensures compatibility with biological systems, as the L-threonine-derived structure mimics natural amino acid configurations.

Common Synonyms in Peptide Synthesis Literature

This compound is widely recognized in peptide chemistry by abbreviated and trade names, reflecting its protective groups and amino acid backbone:

SynonymSource Reference
Fmoc-Thr(tBu)-OHPubChem CID 6364643
Nα-Fmoc-O-tert-butyl-L-threonineSigma-Aldrich
Fmoc-L-Threonine(tBu)ChemSpider
FMOC-THR(TBU)-OHChemicalBook
N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonineP3 BioSystems

These synonyms emphasize its role as a protected threonine derivative in solid-phase peptide synthesis (SPPS). The "tBu" designation refers to the tert-butyl ether protecting the hydroxyl group, while "Fmoc" denotes the fluorenylmethoxycarbonyl group shielding the α-amino group.

Structural Relationship to Fmoc-Protected Amino Acid Derivatives

The compound belongs to the Fmoc-protected amino acid family, sharing key structural and functional features with analogs like Fmoc-Ser(tBu)-OH and Fmoc-Tyr(tBu)-OH. Critical comparisons include:

Core Structural Features

  • Fmoc group: The 9-fluorenylmethyloxycarbonyl moiety at the N-terminus provides base-labile protection, enabling sequential deprotection during SPPS.
  • Side-chain protection: The tert-butyl ether on the hydroxyl group resists basic conditions but is cleaved with trifluoroacetic acid (TFA), ensuring orthogonal protection strategies.
  • Chiral centers: The (2S,3R) configuration aligns with L-threonine’s natural stereochemistry, critical for maintaining peptide secondary structures.

Comparative Analysis of Protective Groups

Amino Acid DerivativeProtective Group (Side Chain)Deprotection Conditions
Fmoc-Thr(tBu)-OHtert-butyl etherTFA, 1–2 hours
Fmoc-Cys(Trt)-OHTrityl (Trt)TFA/TIS/H2O
Fmoc-Lys(Boc)-OHtert-butyloxycarbonyl (Boc)TFA or HCl/dioxane

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

439.19948764 g/mol

Monoisotopic Mass

439.19948764 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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